8-{[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)piperidin-4-yl]oxy}quinoline
Description
Properties
IUPAC Name |
(2-ethyl-1,3-benzothiazol-6-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-2-22-26-19-9-8-17(15-21(19)30-22)24(28)27-13-10-18(11-14-27)29-20-7-3-5-16-6-4-12-25-23(16)20/h3-9,12,15,18H,2,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTYJKZMYWDGCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(CC3)OC4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)piperidin-4-yl]oxy}quinoline typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through various methods, including the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Piperidine Ring Formation: The piperidine ring is often introduced via cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the benzothiazole-piperidine intermediate with the quinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and minimal environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions could be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
8-{[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)piperidin-4-yl]oxy}quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the quinoline or benzothiazole rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Mechanism of Action
The mechanism of action of 8-{[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)piperidin-4-yl]oxy}quinoline would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives with piperidine/piperazine-based substituents are widely explored in medicinal chemistry. Below is a detailed comparison of structurally or functionally related compounds:
Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives
Key Comparative Insights
Substituent Effects: The benzothiazole group in the target compound introduces sulfur-mediated π-stacking and enhanced lipophilicity (logP ~3.5 estimated) compared to methoxy (logP ~2.1) or chlorobenzyloxy groups . Piperidine vs.
Synthetic Routes: The target compound likely employs acylation of piperidine with 2-ethyl-benzothiazole-6-carbonyl chloride, paralleling methods in (spiroquinoline acylation yields >85%) . Benzothiazole-containing analogs (e.g., ) use cycloaddition, which may limit scalability compared to stepwise acylation .
Biological Relevance: The anti-inflammatory activity of 7-chloro-4-(piperazin-1-yl)quinoline (IC50 = 12 µM for NO inhibition) suggests the target compound’s benzothiazole group could modulate similar pathways with improved potency . CNS penetration: The 8-oxy-piperidine linker in the target compound may enhance blood-brain barrier transit compared to 4-substituted quinolines (e.g., ) due to reduced polarity .
Contradictions and Gaps
- ’s benzothiazole-carbonyl-piperidine analog lacks quinoline, limiting direct pharmacological comparison .
- Limited solubility data for the target compound; piperazine derivatives (e.g., ) show higher aqueous solubility (>50 µg/mL) due to increased polarity .
Biological Activity
8-{[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)piperidin-4-yl]oxy}quinoline is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This compound belongs to a class of piperidine derivatives and is noted for its structural complexity, which may contribute to its diverse biological effects.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes a quinoline core linked to a piperidine moiety through an ether bond, with a benzothiazole carbonyl substituent that enhances its lipophilicity and potential receptor interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential roles in different therapeutic areas:
- Anticancer Activity : Studies have shown that derivatives of quinoline compounds often exhibit significant anticancer properties. The presence of the benzothiazole moiety may enhance these effects by interacting with various cellular pathways involved in tumor growth and proliferation.
- Antimicrobial Properties : Compounds similar to this compound have been reported to possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests potential applications in treating infections.
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes linked to disease processes, such as Factor XIa, which is involved in coagulation pathways. Inhibition of such enzymes can provide therapeutic benefits in conditions like thrombosis.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound demonstrated potent cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, suggesting that this compound could be a lead candidate for further development in cancer therapy.
Case Study: Enzyme Inhibition
Research indicated that this compound effectively inhibits Factor XIa, which is crucial for blood coagulation. A series of in vitro assays revealed an IC50 value that positions it as a promising candidate for anticoagulant therapies. The study emphasized the importance of structural modifications in enhancing inhibitory potency.
Q & A
Q. What are the critical structural features of 8-{[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)piperidin-4-yl]oxy}quinoline, and how do they influence its chemical reactivity?
The compound combines a quinoline core with a piperidine ring linked via an ether oxygen. The piperidine is substituted with a 2-ethyl-1,3-benzothiazole-6-carbonyl group, introducing steric bulk and electron-withdrawing effects. Key features include:
- Quinoline moiety : Aromatic and planar, enabling π-π stacking with biological targets.
- Piperidine ring : Confers conformational flexibility, potentially modulating binding kinetics.
- Benzothiazole-carbonyl group : Enhances electrophilicity, facilitating nucleophilic reactions (e.g., amide bond formation) .
Methodological insights: Use NMR spectroscopy (1H/13C) to confirm substituent positions and X-ray crystallography (where feasible) to resolve stereoelectronic effects .
Q. What synthetic strategies are effective for constructing the piperidine-quinoline linkage in this compound?
The ether linkage between quinoline and piperidine is typically formed via nucleophilic substitution or Mitsunobu reactions. Example steps:
Quinoline precursor : 8-Hydroxyquinoline derivatives are activated (e.g., using NaH) to generate a phenoxide nucleophile.
Piperidine coupling : React with 4-chloropiperidine intermediates under anhydrous conditions (e.g., DMF, 60–80°C) .
Post-functionalization : Introduce the benzothiazole-carbonyl group via amidation or Suzuki-Miyaura cross-coupling .
Purification often requires column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during the final coupling step?
Low yields in multi-step syntheses often arise from steric hindrance or competing side reactions. Strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for benzothiazole incorporation .
- Temperature control : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of thermally labile intermediates .
Analytical validation: Monitor reaction progress via TLC and HPLC-MS to identify bottlenecks .
Q. What computational and experimental approaches resolve contradictions in proposed biological targets for this compound?
Conflicting data on target engagement (e.g., enzyme vs. receptor binding) require:
- Molecular docking : Compare binding affinities of the quinoline and benzothiazole groups to candidate targets (e.g., kinases, GPCRs) using software like AutoDock .
- Competitive binding assays : Use fluorescence polarization or SPR to quantify displacement of known ligands in vitro .
- Mutagenesis studies : Identify critical residues in target proteins through alanine scanning .
Q. How do substituents like the 2-ethyl-benzothiazole group influence metabolic stability and off-target effects?
The benzothiazole group may enhance metabolic stability via steric shielding of labile sites but could introduce hepatotoxicity risks. Methodological insights:
- In vitro metabolism : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS .
- Toxicity screening : Assess mitochondrial membrane potential (JC-1 assay) and ROS generation in HepG2 cells .
- SAR studies : Synthesize analogs with modified benzothiazole substituents (e.g., methyl, fluorine) to isolate toxicity contributors .
Methodological Challenges and Solutions
Q. How can researchers address poor solubility in pharmacological assays?
The compound’s hydrophobicity can limit bioavailability. Solutions include:
- Formulation : Use co-solvents (e.g., PEG-400, cyclodextrins) or nanoemulsions.
- Salt formation : Synthesize hydrochloride or citrate salts to improve aqueous solubility .
- Pro-drug design : Introduce hydrolyzable groups (e.g., esters) for in vivo activation .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Chemical proteomics : Use photoaffinity labeling with a biotin-tagged analog to pull down interacting proteins .
- In vivo efficacy : Test in xenograft models (e.g., cancer) with pharmacokinetic profiling to correlate exposure and effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
